molecular formula C9H14N2 B2868961 4-Pyridineethanamine, N-ethyl- CAS No. 99516-20-8

4-Pyridineethanamine, N-ethyl-

Cat. No. B2868961
CAS RN: 99516-20-8
M. Wt: 150.225
InChI Key: CLCYLOJYUMTESR-UHFFFAOYSA-N
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Description

“4-Pyridineethanamine, N-ethyl-” is a chemical compound with the molecular formula C9H14N2 . It is also known by other names such as ethyl-(2-4pyridyl-ethyl)-amine, N-ethyl-2-pyridin-4-ylethanamine, and ethyl[2-(pyridin-4-yl)ethyl]amine .

Scientific Research Applications

Synthesis and Chemical Reactions

An Expedient Phosphine-catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity. This reaction expands the scope of annulation by employing ethyl 2-(substituted-methyl)-2,3-butadienoates to yield ethyl 2,6-cis-disubstituted tetrahydropyridines with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Oxidation of C-H Bonds by Nonheme FeIVO Complexes
Nonheme oxoiron(IV) complexes, including those with N4Py (N,N-bis(2-pyridylmethyl)-bis(2-pyridyl)methylamine), can oxidize the C-H bonds of cyclohexane at room temperature, with a significant lifetime and thermal stability, lending credence to mechanisms of mononuclear nonheme iron enzymes (Kaizer et al., 2004).

Analytical Methods

Analysis of Aliphatic Amines in Water
Two methods for determining aliphatic amines like methylamine, dimethylamine, ethylamine in water are based on derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride, showing the versatility of amines in environmental analytical chemistry (Sacher, Lenz, & Brauch, 1997).

Material Science and Engineering

Stacking of Double Bonds for Solid-State Reactions
trans-1,2-Bis(4-pyridyl)ethylene, a compound with a C=C bond, has been studied for solid-state photochemical [2+2] cycloaddition reactions, highlighting the role of pyridine derivatives in the development of materials with specific photochemical behaviors (Nagarathinam, Peedikakkal, & Vittal, 2008).

Photoreactivity Control

Control of Diarylethene Derivatives' Photoreactivity
Diarylethene derivatives with (4-pyridyl)ethynyl group exhibit controlled photoreactivity upon quaternarization of the pyridine moieties, demonstrating the influence of pyridine derivatives on the photochromic properties of materials (Yumoto, Irie, & Matsuda, 2008).

properties

IUPAC Name

N-ethyl-2-pyridin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-10-6-3-9-4-7-11-8-5-9/h4-5,7-8,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCYLOJYUMTESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99516-20-8
Record name 99516-20-8
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